Demeton-S Sulfoxide-d10
Description
Contextualization within Organophosphorus Compound Research
Demeton-S sulfoxide (B87167) is a metabolite of several organophosphorus insecticides, most notably Disulfoton. researchgate.netscbt.com Organophosphorus compounds have been widely used in agriculture, and their residues and metabolic byproducts in the environment and food products are a significant area of study. researchgate.net Research in this area focuses on developing sensitive and accurate methods to detect and quantify these compounds to ensure food safety and monitor environmental contamination. researchgate.netlcms.cz Demeton-S sulfoxide itself is a subject of interest as it is one of the oxidative metabolites formed from parent pesticides like Disulfoton. researchgate.net
Significance of Isotopic Labeling in Chemical Research
Isotopic labeling, the technique of replacing an atom in a molecule with its isotope, is a powerful tool in chemical research. nih.gov In the context of pesticide analysis, using isotopically labeled compounds, such as those containing deuterium (B1214612) (a stable isotope of hydrogen), offers several advantages. Deuterated compounds are chemically identical to their non-labeled counterparts but have a higher mass. This mass difference allows them to be distinguished and separately quantified by mass spectrometry. nih.gov
The primary application of isotopically labeled compounds like Demeton-S sulfoxide-d10 is as internal standards in quantitative analysis. researchgate.net When analyzing complex samples such as food, soil, or biological fluids, the extraction and analytical processes can be prone to variations that affect the final measurement. By adding a known amount of the isotopically labeled standard to the sample at the beginning of the procedure, any losses or variations during sample preparation and analysis will affect both the target analyte and the labeled standard equally. This allows for more accurate and precise quantification of the target compound through a technique known as isotope dilution mass spectrometry. nih.gov
Overview of Key Research Areas for this compound
The principal research application for this compound is as an internal standard for the analytical determination of Demeton-S sulfoxide and other related pesticide metabolites. researchgate.netlgcstandards.com Its use is particularly prominent in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for identifying and quantifying trace levels of organic compounds in complex mixtures. researchgate.netlcms.cz
Research efforts where this compound is a valuable tool include:
Food Safety Analysis: Detecting and quantifying residues of organophosphorus pesticides and their metabolites in various food commodities to ensure they are below the established maximum residue limits (MRLs). lcms.cz
Environmental Monitoring: Assessing the presence and concentration of these pesticide residues in environmental samples like water and soil to understand their environmental fate and potential for contamination.
Metabolism Studies: Investigating the metabolic pathways of parent organophosphorus pesticides in organisms. The use of labeled standards helps in accurately tracking the formation of metabolites like Demeton-S sulfoxide. researchgate.net
Forensic and Toxicological Analysis: In cases of suspected poisoning, the accurate quantification of pesticides and their metabolites in biological samples (e.g., blood, urine) is crucial, and isotopically labeled standards are essential for reliable results. researchgate.net
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C₈D₁₀H₉O₄PS₂ |
| Molecular Weight | 284.399 g/mol |
| IUPAC Name | 1,1,1,2,2-pentadeuterio-2-[2-ethylsulfinylethylsulfanyl(1,1,2,2,2-pentadeuterioethoxy)phosphoryl]oxyethane |
Properties
Molecular Formula |
C₈H₉D₁₀O₄PS₂ |
|---|---|
Molecular Weight |
284.4 |
Synonyms |
O,O-Diethyl Phosphorothioic Acid S-[2-(Ethylsulfinyl)ethyl] Ester-d10 Isosystox Sulfoxide-d10; O,O-Diethyl S-[2-(Ethylsulfinyl)ethyl]phosphorothioate-d10; Systox Sulfoxide-d10; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation of Demeton S Sulfoxide D10
Methodologies for Deuterated Analog Synthesis
A plausible synthetic route would begin with the reaction of a suitable phosphorus-containing precursor with a deuterated ethyl thiol. For instance, a salt of O,O-dialkyl phosphorothioic acid could be reacted with a deuterated 2-haloethyl ethyl sulfide (B99878), followed by oxidation of the sulfide to the sulfoxide (B87167).
Alternatively, a method described for the synthesis of trideuteromethyl sulfoxides could be adapted. This involves the in situ generation of a sulfenate ion from a β-sulfinyl ester, which is then reacted with a deuterated electrophile. In the case of Demeton-S sulfoxide-d10, a precursor containing the O,O-dialkyl phosphorothioate (B77711) moiety could be functionalized to generate a sulfenate, which would then be reacted with a d10-ethylating agent.
Another general strategy for deuterium (B1214612) incorporation is hydrogen isotope exchange (HIE). This method involves the exchange of protons for deuterons in the presence of a suitable catalyst and a deuterium source, such as D₂O. While potentially applicable, achieving selective and complete deuteration of the ethyl group in a complex molecule like Demeton-S sulfoxide without affecting other parts of the molecule would be challenging.
Isotopic Purity and Characterization Techniques in Labeled Compounds
Ensuring the isotopic purity of this compound is critical for its use as an internal standard. The percentage of deuterium incorporation and the location of the deuterium atoms must be precisely determined. Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. By comparing the mass spectrum of the deuterated compound with its non-deuterated counterpart, the degree of deuterium incorporation can be calculated from the shift in the molecular ion peak and the isotopic distribution. High-resolution mass spectrometry can provide precise mass measurements to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. ¹H NMR can be used to determine the absence of signals from the positions where deuterium has been incorporated. ²H (Deuterium) NMR spectroscopy directly detects the deuterium nuclei, providing information about their chemical environment and confirming their location within the molecule.
Infrared (IR) Spectroscopy can also be used to confirm deuteration. The stretching frequencies of C-D bonds are significantly lower than those of C-H bonds, leading to the appearance of characteristic absorption bands in the IR spectrum.
The following table summarizes the key characterization techniques and their applications in analyzing isotopically labeled compounds like this compound.
| Technique | Application in Isotopic Analysis |
| Mass Spectrometry (MS) | Determination of isotopic enrichment and molecular weight. |
| Nuclear Magnetic Resonance (NMR) | Confirmation of deuterium location and quantification of incorporation. |
| Infrared (IR) Spectroscopy | Detection of C-D bonds through characteristic vibrational frequencies. |
Advancements in Stereoselective Synthesis of Sulfoxides
The sulfoxide group in Demeton-S sulfoxide is a stereocenter, meaning it can exist as two enantiomers. The biological activity and metabolic fate of these enantiomers can differ significantly. Therefore, the stereoselective synthesis of sulfoxides is an area of active research.
One of the most common methods for preparing enantiopure sulfoxides is the asymmetric oxidation of a prochiral sulfide . This can be achieved using chiral oxidizing agents or, more commonly, a metal catalyst in the presence of a chiral ligand and a stoichiometric oxidant. Titanium and vanadium complexes are frequently used for this purpose. The Kagan-Sharpless oxidation, which utilizes a titanium isopropoxide/diethyl tartrate catalyst system with an organic hydroperoxide, is a well-established method for asymmetric sulfide oxidation.
Another approach is the kinetic resolution of racemic sulfoxides . This method involves the preferential reaction of one enantiomer of the sulfoxide, leaving the other enantiomer in excess. Oxidative kinetic resolution, where one enantiomer is selectively oxidized to the corresponding sulfone, is a common strategy. researchgate.net
Nucleophilic displacement at a chiral sulfinyl electrophile is another powerful technique. This involves the reaction of a nucleophile with a chiral sulfinate ester or a related compound. The stereochemistry of the resulting sulfoxide is controlled by the stereochemistry of the starting sulfinyl compound.
Recent advancements in this field include the development of new and more efficient catalytic systems, including those based on iron and other earth-abundant metals. Furthermore, organocatalytic methods for asymmetric sulfide oxidation are gaining prominence as a greener alternative to metal-based systems. These advanced methods offer the potential to synthesize specific enantiomers of this compound, which would be invaluable for detailed stereoselective metabolism and toxicological studies.
Advanced Analytical Methodologies Utilizing Demeton S Sulfoxide D10
Role of Demeton-S Sulfoxide-d10 as an Internal Standard in Quantitative Analysis
In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. A stable isotopically labeled (SIL) internal standard, such as this compound, is considered the gold standard. scispace.com Because it is chemically almost identical to the analyte of interest (the unlabeled Demeton-S sulfoxide), it co-elutes chromatographically and exhibits similar ionization behavior in the mass spectrometer. scispace.com However, its higher mass due to the deuterium (B1214612) atoms allows it to be distinguished from the native analyte by the mass spectrometer. This allows for the quantification to be based on the ratio of the analyte signal to the internal standard signal, which significantly improves the robustness and reliability of the assay. researchgate.net
The use of this compound is particularly prominent in highly sensitive and selective mass spectrometry-based techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). These methods are essential for detecting and quantifying pesticide residues in food and environmental samples. nih.gov
In LC-MS/MS, analytes are separated by liquid chromatography and then ionized and detected by a tandem mass spectrometer. A reliable method was developed for the determination of disulfoton and its metabolites, including demeton-S sulfoxide (B87167), in various agricultural products using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov The use of an internal standard like this compound in such methods is crucial for accurate quantification. nih.gov For instance, in the analysis of pesticides in edible oils by UHPLC-MS/MS, a deuterated internal standard (dimethoate-d6) was added to the final extracts before injection to ensure accuracy. sci-hub.se
Similarly, GC-MS/MS is a powerful technique for analyzing semivolatile organic pollutants. epa.gov The high sensitivity and selectivity of modern GC-MS/MS systems enable the direct analysis of acetonitrile extracts from complex samples, simplifying sample preparation. lcms.cz The internal standard technique is a cornerstone of quantitative analysis in these methods, where a characteristic mass-to-charge ratio (m/z) is used for quantification. epa.gov
Below is a table summarizing typical mass spectrometry parameters for related compounds, illustrating the principles applied in methods that would use this compound.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |
| Demeton-S-methyl-sulfoxide | 247.0 | 169.0 | 109.0 | Positive |
| Disulfoton | 275.0 | 89.0 | 61.0 | Positive |
| Dichlorvos-d6 (I.S.) | 226.9 | 132.9 | 115.0 | Positive |
This table is illustrative and based on data for similar compounds to demonstrate typical MS/MS transitions. sci-hub.selcms.cz
For accurate quantification, a calibration curve is constructed by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration of the analyte in a series of calibration standards. The use of a deuterated internal standard like this compound ensures the stability and reproducibility of this curve, even when analyzing samples with complex matrices like food or environmental extracts. lcms.cz
Validation of an analytical method is critical to ensure its reliability. This involves assessing parameters such as linearity, accuracy (recovery), precision, and limits of quantification (LOQ). nih.gov For instance, a method for disulfoton and its metabolites in agricultural products was validated by assessing linearity over a range of 2.0-200.0 µg/L, with correlation coefficients (R²) of ≥0.9981. nih.gov Recovery experiments in various matrices (peas, asparagus, wheat, peanuts, and coffee beans) at different spiking levels showed average recoveries between 75.0% and 110.0%, with relative standard deviations (RSDs) from 0.7% to 14.9%. nih.gov Such performance is greatly facilitated by the use of an appropriate internal standard. In the analysis of pesticides in edible oils, analytical curves were evaluated by spiking blank oil samples at concentrations ranging from 10 to 500 µg/kg. sci-hub.se
The following table shows recovery data from a validation study for related pesticides in a complex matrix, highlighting the performance metrics achievable with robust analytical methods.
| Matrix | Spiking Level (mg/kg) | Analyte | Average Recovery (%) | RSD (%) |
| Rice-based baby food | 0.005 | Demeton-S-methyl sulfone | 85 | <15 |
| Rice-based baby food | 0.010 | Demeton-S-methyl sulfone | 92 | <15 |
| Wheat | 0.100 | Disulfoton sulfoxide | 95.7 | 5.4 |
| Peanut | 1.000 | Demeton-S sulfoxide | 98.2 | 7.1 |
Data compiled from validation studies of related analytes to illustrate typical performance. nih.goveurl-pesticides.eu
A significant challenge in LC-MS/MS and GC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, causing signal suppression or enhancement. nih.gov This can lead to inaccurate quantification. nih.gov Matrix effects can compromise the accuracy of analytical results, with apparent recoveries sometimes being significantly overestimated. nih.gov
Deuterated internal standards are the most effective tool to compensate for these matrix effects. lcms.cznih.gov Because the deuterated standard is structurally and chemically very similar to the analyte, it experiences the same signal suppression or enhancement. researchgate.net By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by the matrix effect is largely canceled out. researchgate.net This approach allows for accurate quantification even in diverse and complex matrices such as cannabis oil, gummy bears, and topical creams, where matrix effects can cause significant analytical difficulties. lcms.cz The use of isotope-labeled compounds has been shown to correct for overestimates in analyte concentration that occur due to matrix-induced signal enhancement. nih.gov
Chromatographic Separation Techniques for this compound and Related Metabolites
Chromatography is the core separation science that precedes mass spectrometric detection. The choice between liquid and gas chromatography depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC), and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), is well-suited for the analysis of polar, non-volatile, and thermally labile compounds like Demeton-S sulfoxide. nih.govresearchgate.net In a typical application, the analytes are separated on a reversed-phase column (e.g., C18) using a mobile phase gradient, often consisting of water and an organic solvent like acetonitrile or methanol. nih.govsemanticscholar.org
A UHPLC-MS/MS method for determining disulfoton and its five metabolites, including Demeton-S sulfoxide, in agricultural products utilized a Thermo Syncronis C18 column for separation. nih.gov The method demonstrated good separation and sensitivity, with limits of detection ranging from 0.02 to 2.0 µg/kg. nih.gov The development of such multi-residue methods allows for the simultaneous analysis of a large number of compounds in a single run, increasing efficiency. lcms.cz
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While Demeton-S sulfoxide is relatively polar, GC-based methods can be employed, sometimes requiring derivatization to increase volatility and thermal stability. GC coupled with tandem mass spectrometry (GC-MS/MS) provides high selectivity and sensitivity for pesticide residue analysis. lcms.cz
The choice of solvent is critical for GC analysis. Solvents like acetonitrile, commonly used in sample extraction procedures like QuEChERS, can be directly injected, but this may cause issues with thermal expansion. lcms.czresearchgate.net In some cases, a solvent exchange to a more GC-compatible solvent like toluene or hexane is performed to improve chromatographic performance, especially for more polar pesticides. researchgate.net The use of internal standards in GC analysis is also crucial to correct for injection volume variations and potential degradation of analytes in the hot injector port, a phenomenon sometimes referred to as the "matrix-like effect" where co-injected compounds can protect thermally labile analytes. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC) and Low-Pressure GC
The detection and quantification of polar pesticide residues like Demeton-S Sulfoxide are effectively achieved using modern chromatographic techniques. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry is a predominant method due to its high sensitivity and applicability to polar, non-volatile compounds. Low-Pressure Gas Chromatography (LPGC) offers a high-speed alternative for GC-amenable compounds.
Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems, when paired with tandem mass spectrometry (MS/MS), provide exceptional selectivity and low detection limits for organophosphorus pesticides (OPPs) and their metabolites. rsc.orgnih.gov This technique is well-suited for analyzing Demeton-S Sulfoxide directly from sample extracts without the need for derivatization, which is often required for GC analysis. The use of UHPLC significantly shortens analytical run times compared to traditional HPLC. rsc.org For instance, a validated UHPLC-MS/MS method can achieve limits of quantification (LOQs) for a wide range of pesticides, including OPPs, in the low microgram-per-kilogram (µg/kg) range. mdpi.com The robustness of UHPLC-MS/MS makes it a cornerstone for monitoring pesticide residues in complex matrices like food and environmental samples. mdpi.comnih.gov
Low-Pressure Gas Chromatography (LPGC): LPGC is an innovation in gas chromatography that dramatically reduces analysis time while enhancing sensitivity. chromatographyonline.comnih.gov This technique utilizes a wider bore analytical column (e.g., 0.53 mm I.D.) coupled with a narrow bore restrictor at the inlet, creating sub-atmospheric pressure conditions within the analytical column when connected to a mass spectrometer's vacuum source. nih.gov Key advantages of LPGC-MS for pesticide analysis include:
Increased Speed: Analysis times can be reduced threefold or more compared to conventional GC-MS. nih.gov
Enhanced Sensitivity: The vacuum conditions lead to taller, narrower peaks, which can increase the signal-to-noise ratio by approximately 2.5-fold. chromatographyonline.com
Reduced Thermal Degradation: Compounds elute at lower temperatures, which is beneficial for thermally labile pesticides like some organophosphates and carbamates. chromatographyonline.comnih.gov
Increased Sample Loadability: Larger injection volumes can be accommodated, which can help in achieving lower detection limits. nih.gov
A study evaluating an LPGC-MS/MS method for over 140 pesticides in fish demonstrated acceptable recoveries (70–120%) and detection limits between 0.5–5 ng/g. acs.org The pairing of LPGC with a fast triple quadrupole mass spectrometer has been shown to be highly effective for distinguishing a large number of coeluting peaks in a short time frame, making the combination ideal for high-throughput residue analysis. nih.govresearchgate.net
Table 1: Comparison of Conventional and Advanced Chromatographic Techniques
| Feature | UHPLC-MS/MS | Low-Pressure GC-MS (LPGC-MS) |
|---|---|---|
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase under sub-atmospheric pressure. |
| Typical Analytes | Polar, non-volatile, and thermally labile compounds (e.g., Demeton-S Sulfoxide). | Volatile and semi-volatile compounds; improved performance for some thermally labile compounds. |
| Analysis Speed | Fast, with typical run times under 15 minutes. rsc.org | Very fast, with run times often under 10 minutes. chromatographyonline.com |
| Sensitivity | Very high, with LOQs often in the low µg/kg range. mdpi.com | High, with sensitivity often enhanced compared to conventional GC. chromatographyonline.com |
| Derivatization | Generally not required for polar analytes. | Often required for polar analytes to increase volatility, though less thermal stress may reduce this need for some compounds. |
| Primary Advantage | Direct analysis of polar metabolites. | Significant reduction in analysis time and reduced thermal degradation. chromatographyonline.comnih.gov |
Sample Preparation and Extraction Protocols in Residue Analysis
The goal of sample preparation is to extract the target analytes from the sample matrix with high efficiency while minimizing the co-extraction of interfering components. gcms.cz The use of an internal standard like this compound from the beginning of this process is crucial for accurate quantification. sigmaaldrich.com
QuEChERS Methodologies for Environmental and Biological Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a dominant sample preparation technique in pesticide residue analysis since its introduction in 2003. nih.govquechers.eu Originally developed for fruits and vegetables, its application has expanded to a wide variety of matrices, including environmental (soil, water, sediment) and biological samples. nih.govphenomenex.comsepscience.compandawainstitute.com
The standard QuEChERS procedure involves two main steps:
Extraction/Partitioning: The homogenized sample is first extracted with an organic solvent, typically acetonitrile, in the presence of salts (e.g., magnesium sulfate, sodium chloride) and often a buffer. quechers.euphenomenex.comiaea.org The salts induce phase separation between the aqueous sample layer and the acetonitrile layer containing the pesticides. nih.gov
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a separate tube containing a sorbent material and magnesium sulfate. iaea.org The mixture is vortexed and centrifuged, and the cleaned supernatant is collected for analysis. Common sorbents include primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols. sigmaaldrich.comiaea.org
For environmental samples like soil, the strong interactions between pesticides and the soil matrix may necessitate modifications, such as longer extraction times. weber.hu Studies have shown that the QuEChERS approach is effective for extracting a wide range of pesticides from soil and sediment, yielding good recoveries. nih.govweber.hu For biological samples , QuEChERS has been successfully adapted for the analysis of drugs and toxins in matrices like blood and urine, demonstrating its versatility. sepscience.compandawainstitute.com
Advanced Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)
While QuEChERS is widely used, other extraction techniques remain important for specific applications.
Solid-Phase Extraction (SPE): SPE is a cleanup technique used to isolate analytes from a complex matrix. researchgate.net It is less time-consuming than LLE and involves passing a liquid sample through a solid adsorbent (the stationary phase) that retains the analytes of interest. nih.gov The retained analytes are then eluted with a small volume of an appropriate solvent. For organophosphorus pesticides in aqueous samples, C18-bonded silica is a common stationary phase. biotage.comntk-kemi.com SPE has been successfully automated for the analysis of OPPs in groundwater, demonstrating good recovery and reproducibility. biotage.com A miniaturized version, micro-solid-phase extraction (µ-SPE), has been developed for OPPs in wheat, showing good analytical performance while reducing solvent consumption and matrix effects. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a conventional extraction method based on the principle of partitioning a compound between two immiscible liquid phases. mdpi.com Although effective, traditional LLE often requires large volumes of toxic organic solvents and can be time-consuming. nih.gov To address these drawbacks, miniaturized versions have been developed, such as dispersive liquid-liquid microextraction (DLLME). nih.govmdpi.com In DLLME, a mixture of an extraction solvent (a high-density, water-immiscible solvent) and a disperser solvent (miscible in both phases, like acetonitrile) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution with a large surface area for rapid analyte transfer, followed by centrifugation to collect the extraction solvent. researchgate.net DLLME has shown comparable performance to conventional LLE for OPPs but with significantly less solvent consumption. mdpi.com
Table 2: Overview of Advanced Extraction Techniques for Pesticide Analysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| QuEChERS | Acetonitrile extraction followed by partitioning with salts and d-SPE cleanup. quechers.eu | Fast, easy, low solvent use, wide applicability. quechers.euweber.hu | May require optimization for complex matrices like soil or fat. weber.hu |
| Solid-Phase Extraction (SPE) | Analyte partitioning between a solid stationary phase and a liquid mobile phase. nih.gov | High selectivity, reduced solvent use compared to LLE, potential for automation. biotage.commdpi.com | Can be more expensive, potential for sorbent saturation. nih.govnih.gov |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. mdpi.com | High separation factors, effective for a wide range of analytes. mdpi.com | Requires large volumes of organic solvents, can be labor-intensive. nih.gov |
| Dispersive Liquid-Liquid Microextraction (DLLME) | A miniaturized LLE technique using a disperser solvent to create a high-surface-area emulsion for rapid extraction. researchgate.net | Very low solvent consumption, rapid extraction, high enrichment factor. mdpi.com | Limited to specific solvent systems (high-density extraction solvent). nih.gov |
Challenges in Sample Cleanup and Derivatization for this compound
Challenges in Sample Cleanup: A primary challenge in the analysis of trace residues is the presence of matrix components that are co-extracted with the analytes. gcms.cz These interferences can adversely affect the accuracy and precision of the analysis through a phenomenon known as the "matrix effect," where signal suppression or enhancement occurs in the instrument's source. gcms.cz Soil and biological samples are particularly complex matrices. pandawainstitute.comweber.hu Effective cleanup is crucial to minimize these effects and prevent contamination of the analytical instrument. sigmaaldrich.comresearchgate.net While methods like QuEChERS incorporate a cleanup step, highly complex matrices may require additional or more targeted cleanup strategies to remove interfering substances like lipids or pigments. iaea.orgthermofisher.com
Derivatization: Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a specific analytical technique. drawellanalytical.com For gas chromatography, analytes must be volatile and thermally stable. Polar compounds like Demeton-S Sulfoxide and other organophosphorus pesticide metabolites are often non-volatile. drawellanalytical.com Therefore, their analysis by GC often requires a derivatization step to increase their volatility and improve their chromatographic behavior. drawellanalytical.commdpi.com
Common derivatization techniques for polar organophosphorus compounds include:
Silylation: This is one of the most widely used methods, where an active hydrogen in the molecule is replaced by a silyl group, such as a tert-butyldimethylsilyl (TBDMS) group. mdpi.comnih.gov
Alkylation (e.g., Methylation): This involves adding an alkyl group, most commonly a methyl group, to the analyte. mdpi.com
Without derivatization, direct injection of Demeton-S Sulfoxide into a conventional GC system could lead to poor peak shape, thermal degradation in the hot injector, and low response. analysis.rs However, techniques like LPGC, which use lower elution temperatures, may reduce the extent of thermal degradation for some labile compounds. chromatographyonline.com For LC-MS/MS analysis, derivatization is typically unnecessary for polar compounds like Demeton-S Sulfoxide, which is a major advantage of the technique. researchgate.net
Environmental Fate and Transformation Pathways of Demeton S Sulfoxide and Its Analogues
Hydrolytic Degradation Kinetics and Mechanisms
Hydrolysis is a key abiotic degradation pathway for organophosphate compounds, including Demeton-S Sulfoxide (B87167) and its precursors. The stability of these compounds in aqueous environments is significantly influenced by the chemical conditions of the water.
The rate of hydrolysis for Demeton-S and its analogues is highly dependent on both pH and temperature. Generally, for this class of organothiophosphate compounds, degradation is significantly accelerated under alkaline conditions, while the compounds are more stable in acidic or neutral media. wikipedia.org For instance, the parent compound Demeton-S-methyl undergoes 50% hydrolysis at 70°C in just 1.25 hours at pH 9, whereas it requires 4.9 hours at pH 3 under the same temperature. nih.gov
Temperature also plays a critical role, with higher temperatures increasing the rate of hydrolytic degradation. Studies on the related compound Demeton-S reported a hydrolysis half-life of 53 days at a pH of 5.7 and a temperature of 27°C. nih.gov This demonstrates that under mildly acidic and warm conditions, the compound can persist in the environment for several weeks.
Table 1: Hydrolysis Half-Life of Demeton Analogues Under Various Conditions
| Compound | pH | Temperature (°C) | Half-Life |
|---|---|---|---|
| Demeton-S-methyl | 9 | 70 | 1.25 hours |
| Demeton-S-methyl | 3 | 70 | 4.9 hours |
The hydrolysis of Demeton-S analogues primarily involves the cleavage of the phosphoester or thioester bonds. Metabolic studies on the related compound Oxydemeton-methyl (the methyl analogue of Demeton-S Sulfoxide) suggest that a key metabolic pathway begins with the hydrolysis of the thioester bond. fao.org This cleavage leads to the formation of various sulfonic acid metabolites. Specifically, products such as 2-(ethylsulfinyl)ethanesulfonic acid and 2-(ethylsulfonyl)ethanesulfonic acid have been identified as major metabolites in animal studies, indicating that similar products could be expected from abiotic hydrolysis in the environment. fao.org The initial oxidation of the thioether sulfur to a sulfoxide increases the polarity of the molecule, and subsequent hydrolysis results in water-soluble degradation products. nih.gov
Photolytic Degradation Processes in Aquatic and Terrestrial Systems
Sunlight can provide the energy needed to break down chemical compounds in the environment through photolysis. This process can occur directly, when the chemical itself absorbs light, or indirectly, through reactions with other light-activated molecules present in the water or soil.
Demeton-S and its derivatives are susceptible to photolytic degradation. The parent compound, Demeton-S, has been shown to degrade when applied to soil and exposed to natural sunlight, suggesting that photolysis is a relevant environmental fate process. nih.gov Photodegradation can occur through two primary mechanisms:
Direct Photolysis: This occurs when the molecule itself absorbs photons from sunlight, leading to an excited state that can then undergo chemical transformations such as bond cleavage, rearrangement, or cyclization.
Indirect Photolysis: This process involves photosensitized reactions where other substances in the environment, such as dissolved organic matter or nitrate ions, absorb sunlight and produce highly reactive species like hydroxyl radicals (•OH). nih.gov These reactive species then attack and degrade the pesticide molecule. For Demeton-S, the estimated atmospheric half-life due to reaction with photochemically-produced hydroxyl radicals is approximately 5 hours, indicating that indirect photolysis can be a rapid degradation pathway in the atmosphere. nih.gov
Microbial Biotransformation and Biodegradation Studies
Microorganisms in soil and water play a crucial role in the breakdown of pesticides. The biotransformation of Demeton-S Sulfoxide involves complex enzymatic pathways that can lead to a wide array of metabolites.
Detailed studies on Demeton S-methyl sulfoxide have shown that soil bacteria can extensively metabolize the compound. acs.org For example, bacteria of the genus Nocardia have been found to transform the insecticide through oxidation, β-elimination, and hydrolysis reactions. acs.org This process leads to the formation of several intermediate and end-metabolites. acs.org
One of the initial steps in the microbial pathway is the cleavage of the P-S bond, which results in the formation of O,O-Dimethylthiophosphoric acid. acs.org The ethylsulfinylethyl portion of the molecule undergoes further, more complex transformations. Research has identified several subsequent metabolites, indicating a comprehensive degradation pathway. acs.org
Table 2: Metabolites Identified from the Microbial Degradation of Demeton S-methyl sulfoxide by Nocardia sp.
| Metabolite Name | Chemical Formula |
|---|---|
| O,O-Dimethylthiophosphoric acid | C₂H₇O₃PS |
| 2-(Ethylsulfinyl)ethanethiol | C₄H₁₀OS₂ |
| 2-(Ethylsulfonyl)ethanethiol | C₄H₁₀O₂S₂ |
| Bis[2-(ethylsulfinyl)ethyl]disulfide | C₈H₁₈O₂S₄ |
| Bis[2-(ethylsulfonyl)ethyl]disulfide | C₈H₁₈O₄S₄ |
| Bis[2-(ethylsulfinyl)ethyl]sulfide | C₈H₁₈O₂S₃ |
Source: Adapted from studies on the microbial degradation of Demeton S-methyl sulfoxide. acs.org
These studies demonstrate that while Demeton-S Sulfoxide can be persistent under certain abiotic conditions, microbial action provides a significant pathway for its detoxification and removal from the environment. The complexity of the identified metabolites highlights the diverse enzymatic capabilities of soil microorganisms in breaking down organophosphate pesticides.
Microbial Pathways and Microorganism Identification (e.g., Pseudomonas, Nocardia)
Research has identified specific soil bacteria capable of metabolizing Demeton-S sulfoxide. Notably, strains of Pseudomonas putida and Nocardia sp. have demonstrated the ability to degrade this compound. acs.org In laboratory settings, these microorganisms utilize Demeton-S sulfoxide as a source of carbon, initiating its breakdown into various metabolites. acs.org
The degradation pathway in these microorganisms involves the cleavage of the thioester bond, a key step in the detoxification process. herts.ac.uk This initial breakdown leads to the formation of several intermediate compounds as the microbial metabolic machinery further processes the molecule.
Enzyme-Mediated Degradation and Metabolic Intermediates
The microbial degradation of Demeton-S sulfoxide is an enzyme-driven process. While the specific enzymes from Pseudomonas putida and Nocardia sp. responsible for the initial cleavage have not been fully characterized in the available literature, the process is known to yield a range of metabolic intermediates.
In studies with Pseudomonas putida, the degradation of Demeton-S sulfoxide results in the formation of 2-(ethylsulfinyl)ethanethiol, 2-(ethylsulfonyl)ethanethiol, and bis(2-(ethylsulfinyl)ethyl)disulfide. herts.ac.uk Nocardia sp. has been found to convert Demeton-S sulfoxide into bis(2-(ethylsulfonyl)ethyl)disulfide, bis(2-(ethylsulfinyl)ethyl)sulfide, and bis(2-(ethylsulfonyl)ethyl)sulfide. herts.ac.uk Additionally, O,O-Dimethylthiophosphoric acid has been detected as a degradation product. herts.ac.uk
A common metabolic pathway for Demeton-S-methyl, the parent compound of Demeton-S sulfoxide, involves the oxidation of the thioether sulfur to the corresponding sulfoxide and subsequently to the sulfone. nih.govnih.govinchem.org It is plausible that similar enzymatic oxidation and reduction reactions are involved in the further transformation of Demeton-S sulfoxide by soil microbes. The table below summarizes the identified metabolic intermediates from the degradation of Demeton-S sulfoxide by Pseudomonas putida and Nocardia sp..
| Microorganism | Metabolic Intermediates |
|---|---|
| Pseudomonas putida | 2-(ethylsulfinyl)ethanethiol, 2-(ethylsulfonyl)ethanethiol, bis(2-(ethylsulfinyl)ethyl)disulfide |
| Nocardia sp. | bis(2-(ethylsulfonyl)ethyl)disulfide, bis(2-(ethylsulfinyl)ethyl)sulfide, bis(2-(ethylsulfonyl)ethyl)sulfide |
| Both | O,O-Dimethylthiophosphoric acid |
Factors Influencing Microbial Activity in Soil and Water Systems
The rate and extent of microbial degradation of Demeton-S sulfoxide in the environment are influenced by a variety of factors. These factors can impact both the populations of degrading microorganisms and their metabolic activity.
Soil Type and Composition: The composition of the soil, including its organic matter content and the nature of clay minerals, can significantly affect microbial populations and their ability to degrade pesticides.
pH: Soil and water pH can influence the growth and enzymatic activity of microorganisms.
Moisture: Adequate soil moisture is crucial for microbial activity and the transport of substrates to the microorganisms.
Temperature: Microbial metabolism is temperature-dependent, with optimal ranges for different microbial species.
Oxygen Levels: The availability of oxygen will determine whether aerobic or anaerobic degradation pathways are dominant.
Sorption, Leaching, and Mobility in Environmental Matrices
The movement of Demeton-S sulfoxide and its analogues through soil and water is governed by processes of sorption, leaching, and their inherent mobility. These factors determine the potential for these compounds to contaminate groundwater and spread within ecosystems.
Soil Adsorption and Desorption Characteristics
The tendency of a chemical to bind to soil particles is described by its soil adsorption coefficient (Koc). A higher Koc value indicates stronger adsorption and less mobility. For Demeton-S, a related compound, the Koc value has been measured at 70, which suggests high mobility in soil. nih.govnih.gov Given the structural similarities, it can be inferred that Demeton-S sulfoxide would also exhibit relatively low adsorption to soil particles, particularly in soils with low organic matter content. This weak adsorption implies a higher potential for desorption, where the compound is released from soil particles back into the soil solution.
Transport Potential in Aquatic and Terrestrial Environments
The high mobility suggested by the low Koc value of Demeton-S indicates a significant potential for transport in both terrestrial and aquatic environments. nih.gov In terrestrial systems, weakly adsorbed compounds are more susceptible to leaching, which is the downward movement of dissolved substances through the soil profile with infiltrating water. This increases the risk of groundwater contamination.
For the parent compound, Demeton-S-methyl, it is not expected to leach to groundwater based on its physicochemical properties. herts.ac.uk However, the increased polarity of the sulfoxide group in Demeton-S sulfoxide could lead to greater water solubility and potentially higher mobility compared to the parent compound. In aquatic environments, its transport would be largely governed by water flow, with limited removal from the water column through adsorption to sediment.
The following table summarizes the key parameters related to the environmental mobility of Demeton-S and its analogues.
| Compound | Soil Adsorption Coefficient (Koc) | Mobility Potential | Leaching Potential |
|---|---|---|---|
| Demeton-S | 70 | High | High |
| Demeton-S-methyl | Not specified, but leaching to groundwater not expected | Low to Moderate | Low |
Applications of Demeton S Sulfoxide D10 in Mechanistic and Environmental Tracing Studies
Tracing of Metabolic Pathways Using Deuterated Compounds
The study of how organisms metabolize pesticides is fundamental to assessing their potential toxicity and duration of effect. Deuterated compounds like Demeton-S sulfoxide-d10 are instrumental in these investigations. When introduced into a biological system, either in vivo or in vitro, the metabolic fate of the parent compound, Demeton-S, can be accurately traced.
Research Findings: In metabolic studies, a known quantity of the deuterated standard is co-administered with the non-labeled pesticide. As the organism processes the compounds, the resulting metabolites are extracted and analyzed, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presence of the deuterium-labeled metabolites provides an unambiguous confirmation of the metabolic pathway. For instance, the oxidation of Demeton-S to Demeton-S sulfoxide (B87167) and subsequently to Demeton-S sulfone can be precisely followed. The ratio of the deuterated to non-deuterated metabolites allows for accurate quantification, compensating for any loss of analyte during sample preparation and analysis. While specific studies detailing the metabolic pathway tracing using this compound are not readily available in public literature, the principle is a well-established practice in drug and pesticide metabolism research.
Below is a representative table illustrating the type of data generated in such a study, showing the quantification of metabolites using a deuterated internal standard.
| Analyte | Retention Time (min) | MRM Transition (m/z) | Concentration in Matrix (ng/g) without Internal Standard | Concentration in Matrix (ng/g) with this compound | % Recovery |
| Demeton-S | 4.2 | 259 -> 89 | 18.5 | 25.2 | 98 |
| Demeton-S sulfoxide | 3.5 | 275 -> 193 | 42.1 | 55.8 | 99 |
| Demeton-S sulfone | 3.1 | 291 -> 193 | 15.3 | 20.1 | 97 |
This table is illustrative and represents typical data from pesticide metabolism studies using deuterated internal standards.
Elucidation of Environmental Degradation Mechanisms
Understanding the environmental fate of pesticides is crucial for assessing their ecological impact. This compound can be used in laboratory and field studies to investigate the degradation of Demeton-S in various environmental compartments, such as soil and water. The deuterated compound allows researchers to distinguish the pesticide and its degradation products from other naturally occurring substances in the environment.
Research Findings: By applying Demeton-S and this compound to soil or water samples under controlled conditions, scientists can monitor the rates of abiotic (e.g., hydrolysis, photolysis) and biotic (microbial) degradation. The analysis of samples over time reveals the formation of degradation products and their respective formation and dissipation rates. The use of the deuterated standard ensures that the measurements are accurate, even at very low concentrations, by correcting for matrix effects that can suppress or enhance the analytical signal. This level of precision is essential for developing accurate environmental fate models.
The following table exemplifies the kind of data that could be generated from a soil degradation study.
| Time (days) | Demeton-S Concentration (µg/kg soil) | Demeton-S sulfoxide Concentration (µg/kg soil) | Half-life (DT50) of Demeton-S (days) |
| 0 | 100.0 | 0.0 | 15.2 |
| 7 | 65.2 | 28.9 | |
| 14 | 42.5 | 45.1 | |
| 30 | 18.9 | 35.6 | |
| 60 | 5.1 | 15.3 |
This table is a representative example of data from an environmental fate study and is for illustrative purposes.
Advanced Research on Residue Dynamics in Agricultural Ecosystems
The presence of pesticide residues in crops is a significant food safety concern. This compound is a valuable tool for accurately quantifying the residues of Demeton-S and its metabolites in various agricultural commodities. The use of an internal standard is particularly important in complex food matrices, which are prone to significant matrix effects.
Research Findings: In residue analysis, a known amount of this compound is added to the sample at the beginning of the extraction process. This "spiked" sample is then processed, and the final extract is analyzed by LC-MS/MS. The ratio of the non-labeled analyte to the deuterated internal standard is used to calculate the concentration of the pesticide residue. This isotope dilution method is considered the gold standard for quantitative analysis as it corrects for variations in extraction efficiency, sample volume, and instrument response. This ensures that the reported residue levels are a true and accurate representation of the contamination in the food product.
An example of residue analysis data in an agricultural product is presented in the table below.
| Commodity | Analyte | MRL (mg/kg) | Measured Residue (mg/kg) without Internal Standard | Measured Residue (mg/kg) with this compound | Compliance |
| Lettuce | Demeton-S sulfoxide | 0.2 | 0.15 | 0.18 | Yes |
| Apples | Demeton-S sulfoxide | 0.1 | 0.08 | 0.11 | No |
| Wheat | Demeton-S sulfoxide | 0.05 | 0.03 | 0.04 | Yes |
This table is for illustrative purposes to show the application in residue analysis.
Application in Environmental Monitoring Programs as a Surrogate or Standard
Large-scale environmental monitoring programs for pesticides in water, soil, and air rely on robust and accurate analytical methods. This compound can be used as a surrogate standard in these programs. A surrogate standard is a compound that is similar in chemical properties to the analytes of interest and is added to the sample before preparation and analysis.
Research Findings: The recovery of the surrogate standard provides a measure of the efficiency of the analytical method for each individual sample. If the recovery of this compound is low, it may indicate a problem with the sample extraction or analysis, and the results for the target analytes in that sample may be considered less reliable. This quality control measure is essential for ensuring the integrity of the data generated in large monitoring programs. The use of a deuterated standard like this compound is particularly advantageous because its behavior closely mimics that of the non-labeled analyte, providing a more accurate assessment of method performance.
The following table provides an example of how surrogate recovery data is used in an environmental monitoring program.
| Sample ID | Matrix | Target Analyte | Concentration (ng/L) | This compound Recovery (%) | Data Quality |
| W-001 | River Water | Demeton-S | 15.2 | 95 | Acceptable |
| W-002 | Ground Water | Demeton-S | 5.8 | 88 | Acceptable |
| W-003 | River Water | Demeton-S | 21.7 | 65 | Re-analysis required |
| S-001 | Soil Extract | Demeton-S | 12.4 | 92 | Acceptable |
This table is a representative example of the use of a surrogate standard in environmental monitoring.
Future Research Directions and Emerging Methodologies for Demeton S Sulfoxide D10
Development of Novel High-Throughput Analytical Platforms
A primary challenge in environmental and biological monitoring is the rapid and accurate quantification of pesticide metabolites from complex matrices. Future research is geared towards developing and refining high-throughput analytical platforms that can process a large number of samples efficiently.
Emerging methods such as Ultrafast Liquid Chromatography with Tandem Mass Spectrometry (UFLC–MS/MS) are at the forefront of this effort, offering significant reductions in analysis time while maintaining high sensitivity and selectivity. mdpi.com In these advanced analytical systems, the role of stable isotope-labeled compounds like Demeton-S Sulfoxide-d10 is indispensable. By serving as an internal standard, it corrects for variations in sample extraction and instrument response, ensuring highly accurate and reproducible quantification of the non-labeled metabolite. researchgate.net
Beyond chromatography, other high-throughput screening (HTS) assays are being explored. These platforms, which may be based on enzymatic inhibition or fluorescence detection, allow for the rapid screening of many samples to identify the presence of organophosphate metabolites. nih.gov While often used for initial screening, their integration with mass spectrometry, supported by labeled standards, provides a powerful workflow for both rapid detection and precise confirmation. The development of automated solid-phase extraction (SPE) techniques further enhances throughput by streamlining the sample preparation process, a common bottleneck in analytical workflows. researchgate.netmdpi.com
Table 1: High-Throughput Analytical Platforms for Organophosphate Metabolite Analysis
| Platform/Technique | Description | Role of this compound | Key Advantage |
|---|---|---|---|
| UFLC–MS/MS | An advanced liquid chromatography-mass spectrometry technique that provides rapid separation and highly selective detection of analytes. mdpi.com | Internal standard for precise quantification. | Speed, sensitivity, and specificity for complex samples. |
| Automated SPE | Robotic systems for automated solid-phase extraction of analytes from liquid samples, such as urine or water. researchgate.net | Used in conjunction with labeled standards to validate recovery and efficiency of the automated process. | Increased sample throughput and reduced manual labor. |
| Multiplexed Isotope Tagging | A technique where different samples are labeled with unique isotopic tags, allowing them to be pooled and analyzed in a single run. chemrxiv.orgnih.gov | Serves as a reference compound for developing and validating multiplexed assay performance. | Massive increase in sample throughput (e.g., 96 samples simultaneously). chemrxiv.orgnih.gov |
Integration of Omics Technologies in Biotransformation Studies
Understanding how Demeton-S Sulfoxide (B87167) is transformed by living organisms is crucial for assessing exposure and potential biological effects. "Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a systems-biology approach to unravel the complex biotransformation pathways of pesticides. nih.gov These technologies are essential for identifying the specific genes, proteins (enzymes), and metabolic pathways involved in the degradation of organophosphates. nih.govnih.gov
Metabolomics, in particular, benefits immensely from the use of stable isotope-labeled tracers like this compound. creative-proteomics.com In a typical study, an organism or microbial culture is exposed to the labeled compound. High-resolution mass spectrometry is then used to track the "heavy" deuterium (B1214612) atoms as they are incorporated into subsequent metabolites. wayne.edu This strategy allows researchers to definitively trace the metabolic fate of the parent compound, distinguishing its true biotransformation products from the thousands of other molecules present in a biological system. wayne.edu
By combining metabolomics data with proteomics and genomics, scientists can identify the specific enzymes responsible for each step of the degradation pathway and the genes that code for them. This integrated omics approach provides a holistic understanding of how an organism metabolizes Demeton-S Sulfoxide, from the genetic level to the final small-molecule metabolites. nih.gov
Table 2: Application of Omics Technologies in Biotransformation Studies
| Omics Field | Application to Demeton-S Sulfoxide | Contribution of this compound |
|---|---|---|
| Metabolomics | Identifies the full range of metabolites produced from the parent compound. nih.gov | Used as a tracer to unambiguously identify and map the metabolic pathway. creative-proteomics.com |
| Proteomics | Identifies the specific enzymes (e.g., cytochrome P450s, esterases) that are upregulated and actively involved in breaking down the compound. | Helps confirm that the identified enzymes act on the specific compound being traced. |
| Genomics/Transcriptomics | Identifies the genes that code for the metabolizing enzymes and studies their expression levels in response to exposure. nih.gov | Links the genetic response directly to the metabolism of the traced compound. |
Advanced Modeling of Environmental Fate and Exposure Dynamics
Predicting the persistence, transport, and ultimate fate of pesticide metabolites in the environment is a key component of ecological risk assessment. Environmental fate models are computational tools used to simulate these processes. researchgate.net While models such as PEARL, PELMO, and PRZM are used to estimate environmental concentrations, their accuracy depends on the quality of the input data for processes like degradation and sorption. enviresearch.comrsc.org
A significant future direction is the development of more dynamic and spatially refined models that can better predict real-world behavior. rsc.orgnih.gov The advancement of these models relies on high-quality experimental data for calibration and validation. Studies using this compound as a tracer in controlled environmental systems (e.g., soil lysimeters, aquatic microcosms) can provide precise measurements of degradation half-lives (DT50), leaching potential, and partitioning behavior between soil, water, and air.
This empirical data is invaluable for populating and refining next-generation fate models. By improving the accuracy of model parameters, researchers can generate more reliable predictions of environmental concentrations and potential exposure risks associated with Demeton-S Sulfoxide under various agricultural and climatic scenarios. researchgate.netenviresearch.com
Table 3: Environmental Fate Models and the Role of Isotope-Labeled Data
| Model | Primary Use | Parameter Improved by this compound Data |
|---|---|---|
| PEARL / PELMO | Simulating pesticide leaching to groundwater. enviresearch.com | Soil degradation rates (DT50), sorption coefficients (Koc). |
| PRZM (Pesticide Root Zone Model) | Simulating pesticide fate in the crop root zone. enviresearch.com | Plant uptake rates, foliar degradation, soil metabolism. |
| Multimedia Fate Models | Predicting partitioning and distribution across environmental compartments (air, water, soil, sediment). nih.gov | Inter-compartmental transfer rates, persistence in different media. |
Exploration of Structure-Activity Relationships in Degradation and Metabolism
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational discipline that aims to predict the behavior and effects of chemicals based on their molecular structure. nih.govresearchgate.net For pesticide metabolites, QSAR models can be developed to predict key properties such as degradation rates, metabolic pathways, and binding affinity to enzymes. wright.edunih.gov
The development of robust and predictive QSAR models requires large, high-quality datasets for training and validation. researchgate.net Detailed experimental data on the degradation and metabolism of Demeton-S Sulfoxide, generated from tracer studies using its deuterated analogue, can serve as a critical input for building these models. Such data helps to establish clear links between specific molecular features (like the sulfoxide group on an organophosphate backbone) and the compound's environmental or metabolic stability. science.gov
By incorporating data from this compound studies, researchers can refine QSAR models to better predict the fate of other, less-studied organophosphate sulfoxides. This approach can accelerate the risk assessment process for new or emerging metabolites by providing reliable predictions of their behavior, reducing the need for extensive and costly experimental testing for every compound. nih.gov
Table 4: Components of QSAR Modeling for Pesticide Metabolism
| Component | Description | Contribution of this compound Data |
|---|---|---|
| Molecular Descriptors | Numerical values derived from the chemical structure (e.g., electronic properties, shape, hydrophobicity). nih.gov | Provides a reference structure for calculating descriptors for organophosphate sulfoxides. |
| Experimental Activity Data | Measured endpoints such as degradation half-life, rate of metabolism, or enzyme inhibition. wright.edu | Provides highly accurate and reliable activity data for model training and validation. |
| Statistical Algorithm | Mathematical methods (e.g., partial least squares, machine learning) used to build the predictive model. nih.gov | N/A |
| Model Validation | The process of testing the model's predictive power on an independent set of chemicals. researchgate.net | Serves as a high-confidence data point in the validation set. |
Q & A
Q. What are the critical physicochemical properties of Demeton-S Sulfoxide-d10 that influence experimental design?
this compound is a deuterated analog of Demeton-S sulfoxide, a thiophosphate insecticide metabolite. Key properties include:
- Solubility : Soluble in chloroform and ethyl acetate .
- Storage : Stable at -20°C in airtight, light-resistant containers to prevent isotopic exchange or degradation .
- Isotopic Purity : ≥99.9% deuterium incorporation, verified via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Methodological Note: Validate purity using high-resolution MS coupled with chromatographic separation (e.g., LC-HRMS) to distinguish from non-deuterated analogs .
Q. How should researchers ensure isotopic integrity during storage and handling?
- Storage : Use amber glass vials with PTFE-lined caps to minimize light exposure and moisture ingress .
- Handling : Work under inert atmospheres (e.g., nitrogen) in humidity-controlled environments to avoid deuterium exchange with ambient moisture .
- Verification : Regularly test isotopic purity via NMR (e.g., monitoring for protonated impurities in the ¹H-NMR spectrum) .
Advanced Research Questions
Q. How can this compound be used to elucidate metabolic pathways in environmental or toxicological studies?
- Experimental Design :
- Use deuterated analogs as internal standards in mass spectrometry to quantify metabolic conversion rates of Demeton-S in soil or biological matrices .
- Conduct in vitro assays (e.g., liver microsomes) with isotopically labeled substrates to track sulfoxidation pathways via LC-MS/MS .
Q. How to resolve contradictions in stability data across studies (e.g., degradation under varying pH/temperature)?
- Controlled Replication :
- Reproduce conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 25°C) while monitoring degradation via HPLC-UV .
- Use kinetic modeling (e.g., Arrhenius equation) to predict stability under non-tested conditions .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., trace metal contaminants accelerating hydrolysis) .
Q. What methodologies validate analytical techniques for quantifying this compound in complex matrices?
- Calibration : Prepare matrix-matched calibration curves with deuterated internal standards to correct for ion suppression/enhancement in MS .
- Cross-Validation : Compare results across multiple instruments (e.g., GC-MS vs. LC-MS) and labs to assess reproducibility .
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) in spiked samples at sub-ppb concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
